Cas no 350997-57-8 (3-Butoxybenzohydrazide)

3-Butoxybenzohydrazide 化学的及び物理的性質
名前と識別子
-
- 3-Butoxybenzohydrazide
- 3-BUTOXY-BENZOIC ACID HYDRAZIDE
- MFCD01993661
- AKOS003270403
- 350997-57-8
- SB86078
- J-019880
- STK448445
- A911903
- BBL017475
- VS-06197
- ALBB-002471
-
- MDL: MFCD01993661
- インチ: InChI=1S/C11H16N2O2/c1-2-3-7-15-10-6-4-5-9(8-10)11(14)13-12/h4-6,8H,2-3,7,12H2,1H3,(H,13,14)
- InChIKey: SOQGXZOQSDOMSR-UHFFFAOYSA-N
- ほほえんだ: O=C(NN)C1=CC=CC(OCCCC)=C1
計算された属性
- せいみつぶんしりょう: 208.12100
- どういたいしつりょう: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 64.35000
- LogP: 2.56020
3-Butoxybenzohydrazide セキュリティ情報
3-Butoxybenzohydrazide 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
3-Butoxybenzohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB380467-500 mg |
3-Butoxybenzohydrazide |
350997-57-8 | 500MG |
€195.40 | 2023-02-03 | ||
Fluorochem | 014601-1g |
3-Butoxy-benzoic acid hydrazide |
350997-57-8 | 1g |
£144.00 | 2022-03-01 | ||
TRC | B814608-50mg |
3-butoxybenzohydrazide |
350997-57-8 | 50mg |
$ 50.00 | 2022-06-06 | ||
abcr | AB380467-1 g |
3-Butoxybenzohydrazide |
350997-57-8 | 1 g |
€239.00 | 2023-07-19 | ||
Chemenu | CM114157-5g |
3-butoxybenzohydrazide |
350997-57-8 | 95% | 5g |
$*** | 2023-05-30 | |
1PlusChem | 1P00C11G-1g |
3-Butoxy-benzoic acid hydrazide |
350997-57-8 | >95% | 1g |
$439.00 | 2025-02-25 | |
abcr | AB380467-10g |
3-Butoxybenzohydrazide; . |
350997-57-8 | 10g |
€1037.00 | 2025-02-14 | ||
A2B Chem LLC | AF60420-1g |
3-Butoxybenzohydrazide |
350997-57-8 | >95% | 1g |
$439.00 | 2024-04-20 | |
1PlusChem | 1P00C11G-500mg |
3-Butoxy-benzoic acid hydrazide |
350997-57-8 | >95% | 500mg |
$412.00 | 2025-02-25 | |
abcr | AB380467-5 g |
3-Butoxybenzohydrazide |
350997-57-8 | 5 g |
€656.50 | 2023-07-19 |
3-Butoxybenzohydrazide 関連文献
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
3-Butoxybenzohydrazideに関する追加情報
Professional Introduction to 3-Butoxybenzohydrazide (CAS No. 350997-57-8)
3-Butoxybenzohydrazide, with the chemical formula C10H14N2O, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. Its CAS number, CAS No. 350997-57-8, uniquely identifies it in scientific literature and databases, facilitating precise referencing and research. This compound has garnered attention due to its versatile applications in the development of bioactive molecules and as an intermediate in synthetic pathways.
The structural framework of 3-Butoxybenzohydrazide consists of a benzene ring substituted with a butoxy group at the 3-position and a hydrazide moiety at the 1-position. This particular arrangement imparts unique chemical properties that make it valuable in various chemical transformations. The butoxy group enhances lipophilicity, while the hydrazide functionality allows for further derivatization, making it a crucial building block in medicinal chemistry.
In recent years, 3-Butoxybenzohydrazide has been extensively studied for its potential applications in drug discovery. Its hydrazide group can participate in condensation reactions with carbonyl compounds, forming hydrazones, which are pivotal intermediates in the synthesis of heterocyclic compounds. These heterocycles are frequently found in biologically active molecules, including pharmaceuticals and agrochemicals.
One of the most compelling aspects of 3-Butoxybenzohydrazide is its role in the development of novel therapeutic agents. Researchers have leveraged its reactivity to synthesize derivatives with enhanced pharmacological properties. For instance, studies have shown that hydrazide-containing compounds can exhibit significant antimicrobial and anti-inflammatory effects. The butoxy substituent further modulates these properties by influencing solubility and metabolic stability, making such derivatives more suitable for clinical applications.
The synthesis of 3-Butoxybenzohydrazide typically involves the reaction of 3-bromobenzohydrazide with butanol under controlled conditions. This reaction proceeds via nucleophilic substitution, where the bromine atom is displaced by the hydroxyl group of butanol. The resulting product is then purified through recrystallization or column chromatography to obtain high-purity material. Advanced synthetic techniques, such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions, have also been explored to optimize yield and purity.
The pharmacological potential of 3-Butoxybenzohydrazide has been further explored in recent clinical trials. Researchers have investigated its efficacy as a precursor for drugs targeting neurological disorders, such as Parkinson's disease and Alzheimer's disease. The hydrazide group's ability to form coordination complexes with metal ions has been particularly intriguing. For example, studies have demonstrated that derivatives of 3-Butoxybenzohydrazide can chelate metal ions like iron and copper, which are implicated in oxidative stress and neurodegeneration.
In addition to its pharmaceutical applications, 3-Butoxybenzohydrazide has found utility in materials science. Its ability to undergo polymerization reactions makes it a valuable monomer in the synthesis of advanced polymers with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for use in high-performance materials used in aerospace and automotive industries.
The environmental impact of synthesizing and using 3-Butoxybenzohydrazide is also a critical consideration. Modern synthetic methodologies emphasize green chemistry principles to minimize waste and reduce hazardous byproducts. Researchers are exploring solvent-free reactions, biocatalysis, and microwave-assisted synthesis to improve efficiency while adhering to environmental regulations. These approaches not only enhance sustainability but also reduce costs associated with purification and waste disposal.
The future prospects for 3-Butoxybenzohydrazide are promising, with ongoing research uncovering new applications and refining synthetic strategies. As our understanding of molecular interactions deepens, so does the potential for developing innovative drugs and materials based on this versatile compound. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for society.
In conclusion, 3-Butoxybenzohydrazide (CAS No. 350997-57-8) represents a cornerstone in modern chemical research, bridging the gap between fundamental organic chemistry and applied pharmaceutical sciences. Its unique structural features enable diverse applications, from drug development to advanced materials engineering. As research continues to evolve, this compound will undoubtedly play an increasingly significant role in shaping the future of chemistry and related disciplines.
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